REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[O:10][CH3:11].[H][H]>[Pd].C(O)(=O)C>[F:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH2:7])=[CH:4][C:3]=1[O:10][CH3:11]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C#N)C=C1)OC
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
agitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purge the reaction vessel with nitrogen
|
Type
|
CUSTOM
|
Details
|
purge the reaction vessel with hydrogen
|
Type
|
CUSTOM
|
Details
|
seal the vessel
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
purge the vessel with nitrogen
|
Type
|
FILTRATION
|
Details
|
Filter the reaction mixture
|
Type
|
CUSTOM
|
Details
|
to remove the 5% palladium on carbon
|
Type
|
CONCENTRATION
|
Details
|
Concentrate the crude solution
|
Type
|
DISSOLUTION
|
Details
|
re-dissolve in CH2Cl2 (80 mL)
|
Type
|
CUSTOM
|
Details
|
Separate the organic and aqueous phases
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous with additional CH2Cl2 (20 mL)
|
Type
|
CUSTOM
|
Details
|
Combine the organic solutions, dry
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(CN)C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.08 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 134% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |